molecular formula C8H10N2O B3359435 1-[6-(methylamino)-3-pyridinyl]Ethanone CAS No. 856014-63-6

1-[6-(methylamino)-3-pyridinyl]Ethanone

Cat. No.: B3359435
CAS No.: 856014-63-6
M. Wt: 150.18 g/mol
InChI Key: HMNVZNFNDOIKCM-UHFFFAOYSA-N
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Description

Contextualization of 1-[6-(methylamino)-3-pyridinyl]Ethanone within the Pyridine (B92270) Chemistry Landscape

Pyridine is an aromatic heterocycle analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. This nitrogen atom significantly influences the ring's chemical properties. It renders the ring electron-deficient, which generally makes it less reactive towards electrophilic substitution than benzene, with such reactions typically occurring at the 3-position. nih.gov Conversely, the pyridine ring is more susceptible to nucleophilic substitution, especially at the 2- and 4-positions. nih.gov

The subject compound, this compound, is a di-substituted pyridine. The substituents are located at the 3- and 6-positions, which have different electronic characteristics.

The 6-position is electronically analogous to the 2- and 4-positions and is thus susceptible to nucleophilic attack. The methylamino group (-NHCH₃) at this position is an electron-donating group, which can influence the reactivity of the entire ring system.

The 3-position is the typical site for electrophilic substitution. nih.gov The ethanone (B97240) (acetyl) group (-COCH₃) at this position is an electron-withdrawing group.

This specific substitution pattern, with an electron-donating group and an electron-withdrawing group on the same pyridine ring, creates a "push-pull" electronic environment. This can lead to interesting chemical reactivity and provides a versatile scaffold for further chemical modifications. The synthesis of such multi-substituted pyridines is an active area of research, with various methodologies being developed to control the regioselectivity of functionalization. rsc.org

Historical Evolution of Research on Substituted Pyridinyl Ethanones and Related Heterocyclic Compounds

The study of heterocyclic compounds dates back to the 19th century, with the isolation and characterization of pyridine from bone oil. Early research focused on understanding the fundamental structure and reactivity of these new aromatic systems. The development of synthetic methods to create substituted pyridines was a major focus of early 20th-century organic chemistry.

The investigation of pyridinyl ketones, such as acetylpyridines, gained momentum as chemists began to explore the functionalization of the pyridine ring. These compounds serve as important synthetic intermediates, allowing for a wide range of subsequent chemical transformations. For example, the ketone functionality can be reduced, oxidized, or serve as a handle for carbon-carbon bond formation.

Over the decades, the focus of research has shifted from fundamental synthesis to the application of these compounds. In the mid to late 20th century, the discovery of the biological activities of many pyridine derivatives spurred significant interest in the synthesis of novel analogues for drug discovery. Substituted pyridinyl ethanones became valuable building blocks in the creation of complex molecules with potential therapeutic applications. google.com Today, research continues to evolve, with a focus on developing more efficient, sustainable, and "green" synthetic methods for preparing these compounds and exploring their use in areas like materials science and catalysis. nih.gov

Core Structural Features of this compound and their Inherent Chemical Properties

The structure of this compound is defined by the interplay of its three key components: the pyridine ring, the methylamino group, and the ethanone group.

Key Structural Features:

Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom. It provides a rigid, planar core.

Methylamino Group (-NHCH₃): Located at the 6-position, this group is a strong electron-donating group through resonance. The lone pair of electrons on the nitrogen can delocalize into the pyridine ring.

Ethanone Group (-COCH₃): Located at the 3-position, this acetyl group is a meta-directing, deactivating group due to its electron-withdrawing nature.

The combination of these groups dictates the molecule's chemical personality. The electron-donating methylamino group can activate the ring towards certain reactions, while the electron-withdrawing ethanone group deactivates it. This electronic push-pull system can enhance the molecule's dipole moment and influence its intermolecular interactions. The methylamino group also provides a site for hydrogen bonding, which can affect its physical properties like boiling point and solubility.

While specific, experimentally determined data for this compound is not widely available in the public domain, its basic chemical properties can be tabulated.

PropertyValueSource
Chemical FormulaC₈H₁₀N₂O chemicalbook.com
Molecular Weight150.18 g/mol chemicalbook.com
CAS Number856014-63-6 chemicalbook.com

Overview of Academic Research Trends and Significance of the Compound Class in Modern Chemistry

The class of substituted pyridinyl ethanones, to which this compound belongs, is of significant interest in contemporary chemical research, particularly in medicinal chemistry and drug discovery. The pyridine scaffold is a common feature in many approved drugs, and its derivatives are constantly being explored for new therapeutic applications. uni-muenster.de

Current Research Trends:

Medicinal Chemistry: Researchers are actively designing and synthesizing novel substituted pyridines as potential therapeutic agents. The ability to modify the substituents allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. For instance, related structures like 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone are key intermediates in the synthesis of anti-inflammatory drugs like Etoricoxib. google.comnih.gov

Agrochemicals: The pyridine core is also a key component in many herbicides and pesticides. Research is ongoing to develop new, more effective, and environmentally benign agrochemicals based on this scaffold.

Catalysis and Materials Science: The unique electronic properties of substituted pyridines make them useful as ligands in coordination chemistry and catalysis. They are also being investigated as building blocks for functional organic materials with specific optical or electronic properties.

Novel Synthetic Methodologies: A significant trend in organic chemistry is the development of new methods for the efficient and selective functionalization of aromatic rings. Recent breakthroughs have focused on the challenging task of introducing functional groups at the meta-position of the pyridine ring, which is electronically disfavored. uni-muenster.deinnovations-report.com The development of such methods opens up new avenues for creating novel pyridine derivatives.

The significance of this compound class lies in its versatility. Substituted pyridinyl ethanones are not typically end-products themselves but are valuable intermediates that provide a gateway to a vast chemical space of more complex molecules. The continued exploration of their synthesis and reactions is crucial for advancing various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-(methylamino)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(11)7-3-4-8(9-2)10-5-7/h3-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNVZNFNDOIKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-[6-(methylamino)-3-pyridinyl]Ethanone and its Key Analogues

Established synthetic routes primarily focus on the modification of pre-formed pyridine (B92270) rings, leveraging well-understood transformations to introduce the required methylamino and acetyl groups at the C6 and C3 positions, respectively.

The selection of an appropriate starting material is critical for an efficient synthesis. The most common strategies begin with a pyridine ring that is already substituted at the 3- and 6-positions, with one position holding the acetyl group (or a precursor) and the other a suitable leaving group for amination.

Key precursors for the synthesis of the target compound and its close analogues include:

Halogenated Pyridines : The most direct precursors are 3-acetyl-6-halopyridines, such as 1-(6-chloro-3-pyridinyl)ethanone or its bromo-analogue. The halogen at the 6-position is an excellent electrophilic site for nucleophilic aromatic substitution or, more commonly, for palladium-catalyzed amination. The reactivity of halopurines, which are analogous to halopyridines, shows that the C6 position is highly susceptible to such reactions. researchgate.net

Protected Amino Pyridines : An alternative approach involves using a protected amino group at the C6 position, such as in 1-[6-(tritylamino)pyridin-3-yl]ethanone. cymitquimica.com The trityl group can be removed in a subsequent step, followed by methylation to yield the final product.

Analogous Precursors : Much of the publicly available, detailed process chemistry revolves around the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate for the COX-2 inhibitor Etoricoxib. patsnap.comlgcstandards.com The synthesis of its core structure, 1-(6-methylpyridin-3-yl)ethanone (also known as 5-acetyl-2-methylpyridine), is well-documented and provides valuable insights into functionalizing the pyridine ring. google.comepa.govepa.gov

The table below summarizes key precursors and their roles in synthesis.

Table 1: Key Synthetic Precursors

Precursor Name CAS Number Role in Synthesis
1-(6-Chloro-3-pyridinyl)ethanone 58585-05-6 Direct precursor for amination at the C6 position.
1-(6-Bromo-3-pyridinyl)ethanone 21122-34-3 Alternative direct precursor for amination, sometimes offering different reactivity.
1-(6-methylpyridin-3-yl)ethanone 36357-38-7 Key analogue precursor, providing insight into pyridine ring functionalization. epa.govchemicalbook.com
5-Acetyl-2-methoxypyridine 213193-32-9 An analogue precursor where a methoxy (B1213986) group is present at the C6 position. chemscene.com

The conversion of precursors into this compound or its analogues hinges on a few pivotal reaction types.

Palladium-Catalyzed Amination: The formation of the C-N bond at the C6 position of the pyridine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Research on analogous systems, like 6-halopurine nucleosides, demonstrates that this method is highly efficient. nih.govnih.gov Typical conditions involve a palladium source, a phosphine (B1218219) ligand, and a base.

Catalyst System : A combination of a palladium precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) acetylacetonate (B107027) (Pd(acac)₂) and a bulky electron-rich phosphine ligand is standard. google.comresearchgate.net Xantphos is a frequently cited ligand that has proven effective for such transformations, promoting efficient conversion. nih.govnih.govgoogle.com

Reaction Conditions : The reactions are typically run in an inert atmosphere at elevated temperatures, often around 100 °C, in a high-boiling aprotic solvent like toluene (B28343) or 1-methyl-2-pyrrolidinone (B7775990) (NMP). chemicalbook.comnih.gov A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to facilitate the catalytic cycle. chemicalbook.comnih.gov Studies on related substrates show that while 6-bromopurines can be aminated with a lower catalyst loading (e.g., 5 mol% Pd), the less reactive 6-chloropurines may require a higher loading (e.g., 10 mol% Pd) for good yields. nih.gov

Condensation Reactions: While direct condensation is less common for the final step, it is fundamental in building the heterocyclic core of related molecules. For instance, the synthesis of various substituted pyridinones involves the condensation of a precursor like 4-hydroxy-6-methylpyridin-2(1H)-one with an amine and a formylating agent. nih.gov In other examples, substituted pyridines are formed via cyclic condensation of compounds like 3-amino-2-methylpropenal with ketones in an acidic medium. researchgate.net These methods highlight the versatility of condensation chemistry in creating the foundational pyridine structure.

Maximizing yield and ensuring process efficiency are paramount in chemical synthesis. For reactions analogous to the formation of this compound, several strategies have been reported to achieve high efficiency.

Catalyst and Ligand Selection : The choice of the palladium catalyst and phosphine ligand is crucial. The use of robust ligands like Xantphos can lead to high conversion and prevent catalyst degradation. google.com Catalyst loading is carefully optimized; amounts between 0.05% and 2% (molar) are typical for related industrial processes. google.comgoogle.com

Control of Reaction Parameters : Temperature, reaction time, and choice of base are optimized to maximize product formation and minimize side reactions. For a palladium-catalyzed coupling to form a related ethanone (B97240), a reaction time of 18 hours at 100 °C with potassium phosphate as the base resulted in a quantitative conversion and a 91% isolated yield after purification. chemicalbook.com

The following table summarizes conditions and yields reported for the synthesis of a key analogous compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which demonstrates the high efficiency of these methods.

Table 2: Example Reaction Conditions and Yields for an Analogous Synthesis

Catalyst System Base Solvent Temp. Time Yield Reference
Pd(acac)₂ / Xantphos K₃PO₄ NMP 100 °C 18 h 91% google.com, chemicalbook.com
Pd(acac)₂ / Xantphos K₃PO₄ NMP 100 °C 18 h 94% (HPLC) google.com

Development of Novel Synthetic Approaches

Beyond established methods, research continues to seek more sophisticated, selective, and sustainable synthetic routes.

Modern organic synthesis emphasizes precise control over chemical reactions to build complex molecules efficiently.

Regioselectivity : Achieving the correct substitution pattern (1,3,6-substitution) is a challenge of regioselectivity. In syntheses starting from 3-amino-4-methylpyridines, electrophilic cyclization reactions have been developed that are highly regioselective, yielding specific fused-ring systems like 6-azaindoles. chemrxiv.orgrsc.org Another advanced strategy involves the ring-opening of chiral aziridines derived from pyridine-containing amino alcohols. The nucleophilic attack of an azide (B81097) on the aziridine (B145994) ring can proceed with high regioselectivity, providing a pathway to vicinal diamines with defined regiochemistry. mdpi.com These principles are directly applicable to the controlled synthesis of complex pyridine derivatives.

Chemoselectivity : The palladium-catalyzed amination of a 6-halopyridine in the presence of an acetyl group is an example of a highly chemoselective reaction. The catalyst system is specifically designed to activate the carbon-halogen bond while leaving the ketone functional group untouched.

Stereoselectivity : The target compound, this compound, is achiral, so stereoselectivity is not a factor in its direct synthesis. However, in the synthesis of more complex analogues and related structures, controlling stereochemistry is vital. For example, stereodivergent methods have been developed for pyridine-containing molecules that allow for the synthesis of all possible stereoisomers of a target compound by carefully choosing the reaction pathway, such as either aziridine ring-opening or nucleophilic substitution of cyclic sulfamidates. mdpi.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These concepts are being applied to the synthesis of heterocyclic compounds.

Eco-Friendly Solvents and Methods : A key development is the use of environmentally benign solvents. An eco-friendly approach for synthesizing related imidazole-based pyrimidine (B1678525) hybrids uses water as the reaction medium. nih.gov This avoids the use of volatile organic compounds (VOCs).

Energy Efficiency : Microwave-assisted synthesis has emerged as a green technique. By using microwave irradiation, reaction times for the synthesis of some heterocyclic hybrids were dramatically reduced from hours to just 5-10 minutes at 90 °C, leading to significant energy savings. nih.gov

Investigation of Catalytic Methods for Compound Formation

The synthesis of 2-aminopyridine (B139424) derivatives, a core structural feature of this compound, has moved beyond traditional high-temperature methods to more refined catalytic approaches, explicitly avoiding tungsten-based catalysts. Research has focused on milder and more selective alternatives, primarily employing transition metals like palladium, copper, and iron.

A significant approach involves the copper-catalyzed Goldberg reaction, which has been adapted for the synthesis of 2-N-substituted aminopyridines. nih.gov This method utilizes a catalyst formed in situ from copper(I) iodide (CuI) and 1,10-phenanthroline, effectively coupling 2-bromopyridine (B144113) with various secondary N-alkyl(aryl)formamides. nih.gov The process is notable for its high yields and scalability. nih.gov Similarly, copper(I) bromide (CuBr) has proven effective in catalyzing the one-pot synthesis of related heterocyclic structures, such as imidazo[1,2-a]pyridines, from aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.org

Multi-component reactions (MCRs) also offer an efficient route. A four-component reaction involving an acetophenone, malononitrile, triethoxymethane, and a primary amine can be used to synthesize 2-aminopyridine derivatives, sometimes employing mesoporous catalysts or proceeding catalyst-free. researchgate.net

Functionalization and Derivatization Reactions of the Core Structure

Structural Modifications at the Pyridine Ring

The pyridine ring is a versatile scaffold amenable to a wide range of structural modifications. These alterations are often pursued to fine-tune the electronic properties and steric profile of the molecule. For related aminopyridine compounds, modifications have been investigated to reduce metabolic reactivity without compromising desired properties. nih.gov Strategies include introducing substituents that decrease the electron density of the pyridine ring or physically block sites prone to metabolic oxidation. nih.gov

N-oxidation of the pyridine nitrogen is a classic transformation that alters the reactivity of the ring, making it more susceptible to certain modifications. amphoteros.com Another approach involves ring transformation reactions. For example, 3-methyl-5-nitropyrimidin-4(3H)-one can react with enaminones to yield functionalized 4-aminopyridines, allowing for the introduction of various amino groups at the 4-position. researchgate.netresearchgate.net This method also permits modification at vicinal positions. researchgate.net The inherent reactivity of the pyridine ring allows for selective functionalization, such as C3-selective thiolation, selenylation, and fluorination via Zincke imine intermediates. nih.gov

The table below summarizes various substitution patterns explored in related pyridine compounds.

Modification StrategyTarget Position(s)Reagents/ConditionsOutcomeReference(s)
Electron Density ReductionRingIntroduction of electron-withdrawing groupsMitigate metabolic oxidation nih.gov
Site BlockingMetabolic hot spotsIntroduction of blocking groups (e.g., fluoro)Prevent formation of reactive metabolites nih.gov
N-OxidationPyridine NitrogenPeroxy acids (e.g., m-CPBA)Alters ring electronics and reactivity amphoteros.com
Ring Transformation4-position3-Methyl-5-nitropyrimidin-4(3H)-one, enaminonesSynthesis of N-modified 4-aminopyridines researchgate.netresearchgate.net
C-H FunctionalizationC3-positionN-DNP Zincke imine, various sulfur/fluorine sourcesSelective C3-thiolation, fluorination, etc. nih.gov

Chemical Transformations of the Ethanone Moiety

The ethanone moiety (acetyl group) is a key site for chemical transformations, providing a handle for further molecular elaboration. One of the most fundamental reactions of the ethanone group is α-halogenation, particularly α-bromination. This reaction typically proceeds by converting the ketone into its enol or enolate form, which then acts as a nucleophile to attack molecular bromine. youtube.comlibretexts.org

Under acidic conditions (e.g., Br₂ in acetic acid), the reaction is catalyzed by the formation of an enol intermediate. libretexts.org This method generally leads to the mono-brominated product. youtube.com In contrast, basic conditions promote the formation of an enolate, which is a more reactive nucleophile. However, the introduction of the first bromine atom increases the acidity of the remaining α-proton, often leading to exhaustive bromination. youtube.com

A well-established method for the α-bromination of carbonyl compounds that can be applied here is the Hell-Volhard-Zelinskii (HVZ) reaction, which uses Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org While typically used for carboxylic acids, the principle involves the formation of a more reactive acid bromide intermediate that readily enolizes. libretexts.org The resulting α-bromo ketone is a valuable synthetic intermediate, as the bromine atom is a good leaving group for subsequent nucleophilic substitution reactions. libretexts.org For example, reaction with pyridine can induce an E2 elimination to form an α,β-unsaturated ketone. libretexts.org

Preparation of Isotopically Labeled Analogues for Mechanistic Research

Isotopically labeled compounds are indispensable tools for mechanistic studies in chemistry and drug development. nih.govchemrxiv.org For pyridine-containing molecules like this compound, methods for incorporating stable isotopes such as ¹⁵N, ¹³C, and ²H (deuterium) are of significant interest.

A prominent strategy for ¹⁵N-labeling of the pyridine ring involves a ring-opening and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.orgresearchgate.netnih.gov In this process, the pyridine nitrogen (¹⁴N) is activated, typically with triflic anhydride (B1165640) (Tf₂O), and the ring is opened by a secondary amine like dibenzylamine (B1670424) to form a stable Zincke imine. nih.govchemrxiv.org This intermediate is then treated with an isotopically enriched nitrogen source, such as ¹⁵NH₄Cl, to close the ring, resulting in a pyridine with a ¹⁵N atom incorporated into the heterocycle. nih.govresearchgate.net This method is highly efficient, often achieving >95% isotopic incorporation, and is applicable to a wide range of substituted pyridines, including complex pharmaceutical molecules. nih.govresearchgate.net

Furthermore, this Zincke imine strategy can be extended to produce higher mass isotopologues. The C3- and C5-positions of the Zincke imine intermediate are electron-rich and can be deuterated prior to the ring-closing step, allowing for the synthesis of pyridines labeled with both ¹⁵N and deuterium. nih.govchemrxiv.org These multi-labeled analogues are valuable for advanced mechanistic and metabolic studies. nih.gov

The table below outlines a general protocol for ¹⁵N-labeling.

StepDescriptionKey ReagentsIntermediate/ProductReference(s)
1. ActivationActivation of the pyridine nitrogen.Triflic anhydride (Tf₂O)NTf-activated pyridine nih.govchemrxiv.org
2. Ring OpeningNucleophilic attack to open the pyridine ring.DibenzylamineNTf-Zincke imine nih.govchemrxiv.org
3. Ring ClosingRe-formation of the pyridine ring with ¹⁵N.¹⁵NH₄Cl, NaOAc¹⁵N-labeled pyridine nih.gov

Advanced Isolation and Purification Techniques for Synthetic Products

The successful synthesis of this compound and its derivatives relies on robust and efficient isolation and purification techniques to ensure high purity of the final products.

Silica (B1680970) Gel Chromatography: Column chromatography using silica gel is one of the most common and versatile methods for purifying synthetic intermediates and final products in this class of compounds. nih.govrsc.orgchemicalbook.com The choice of eluent system, typically a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate or diethyl ether), is optimized to achieve effective separation of the target compound from unreacted starting materials and byproducts. rsc.org For particularly challenging separations, modified silica gel, such as boric acid impregnated silica gel, can be employed. rsc.org

Crystallization: Crystallization is a powerful technique for obtaining highly pure solid compounds. google.com Various methods can be utilized, including:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature, leading to the gradual formation of crystals. imanagerpublications.comresearchgate.net

Cooling Crystallization: The compound is dissolved in a minimum amount of a hot solvent, and the solution is then cooled slowly. As the solubility decreases with temperature, the compound crystallizes out. google.com The rate of cooling is critical for controlling crystal size and purity. google.com

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. unifr.ch This is an excellent method for small quantities of material. unifr.ch

Co-crystallization: In cases where the compound itself is difficult to crystallize, the addition of a co-crystallant can facilitate the formation of a stable, crystalline co-crystal. unifr.ch

These techniques are often used in combination, with chromatography providing an initial purification and crystallization serving as the final step to achieve analytical purity.

Chemical Reactivity and Mechanistic Organic Chemistry

Reactivity Profile of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient compared to benzene (B151609), a result of the electronegative nitrogen atom which withdraws electron density through an inductive effect. youtube.com This generally makes the ring less susceptible to electrophilic attack and more prone to nucleophilic substitution. youtube.comwikipedia.org However, the substituents on the ring—the methylamino group at the 6-position and the acetyl group at the 3-position—profoundly modify this intrinsic reactivity.

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is difficult and requires harsh conditions, with substitution favoring the C-3 position (meta-substitution). youtube.com In 1-[6-(methylamino)-3-pyridinyl]ethanone, the reactivity is a composite of the directing effects of the nitrogen heteroatom, the C6-methylamino group, and the C3-acetyl group.

Ring Nitrogen: Inductively deactivates all ring positions and directs incoming electrophiles to the meta positions (C-3 and C-5).

C6-Methylamino Group (-NHMe): This is a powerful activating group due to the nitrogen lone pair's ability to donate electron density into the ring via the resonance effect (+R). This effect strongly outweighs its inductive withdrawal (-I). It directs electrophiles to the ortho (C-5) and para (C-3) positions.

C3-Acetyl Group (-C(O)CH₃): This is a deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta positions (C-5).

The dominant influence is the strongly activating methylamino group. It significantly enhances the nucleophilicity of the ring. Considering the directing effects, both the methylamino and acetyl groups direct an incoming electrophile to the C-5 position. The C-3 position is already substituted. Therefore, electrophilic aromatic substitution, such as nitration or halogenation, is predicted to occur selectively at the C-5 position.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution (EAS)

SubstituentElectronic EffectRing ActivityDirecting Influence
Pyridine Nitrogen -I > -RDeactivatingMeta (C-3, C-5)
6-(methylamino) +R >> -IStrongly ActivatingOrtho, Para (C-5, C-3)
3-ethanone (acetyl) -R, -IDeactivatingMeta (C-5)

Pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution (SNA) than benzene, particularly at the C-2 and C-4 positions, due to the ring nitrogen's ability to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com The presence of electron-withdrawing groups further facilitates this type of reaction. wikipedia.org

In this compound, the acetyl group at C-3 is electron-withdrawing and would activate the ring toward nucleophilic attack. Conversely, the methylamino group at C-6 is strongly electron-donating, which deactivates the ring for this pathway. For a standard SNAr reaction to proceed, a suitable leaving group (like a halide) would need to be present on the ring, typically at an activated position (C-2, C-4, or C-6). Given the substitution pattern, a direct SNAr reaction displacing hydrogen (an SNArH reaction) is unlikely without strong activation or specific reagents. The classic Chichibabin reaction, which involves the amination of pyridines at the C-2 or C-4 position with sodium amide, is a notable example of nucleophilic substitution where a hydride ion acts as the leaving group. wikipedia.org

The C-6 methylamino group is the most influential substituent in determining the pyridine ring's reactivity towards electrophiles. Its potent electron-donating resonance effect makes the ring significantly more electron-rich than unsubstituted pyridine. This activation is crucial for overcoming the inherent electron-deficient nature of the pyridine nucleus, making EAS reactions feasible under milder conditions than would otherwise be required.

Conversely, this same electron-donating character diminishes the ring's electrophilicity, thereby deactivating it towards nucleophilic aromatic substitution. By pushing electron density into the ring, the methylamino group destabilizes the anionic Meisenheimer-type intermediates that are central to the SNAr mechanism.

Reactivity of the Ethanone (B97240) Side Chain

The ethanone (acetyl) group at the C-3 position possesses its own distinct reactivity centers: the electrophilic carbonyl carbon and the acidic α-carbon protons.

The carbonyl carbon of the ethanone group is electrophilic and is a prime target for attack by nucleophiles. This allows for a wide range of chemical transformations characteristic of ketones.

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-[6-(methylamino)-3-pyridinyl]ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: Organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl carbon to form tertiary alcohols.

Condensation Reactions: The carbonyl group can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. The Wittig reaction, using a phosphorus ylide, can convert the carbonyl group into an alkene.

Table 2: Common Transformations of the Carbonyl Group

Reaction TypeReagent(s)General Product
Reduction NaBH₄ or LiAlH₄Secondary Alcohol
Grignard Reaction R-MgX, then H₃O⁺Tertiary Alcohol
Imination R-NH₂, acid catalystImine
Wittig Reaction Ph₃P=CHRAlkene

The methyl group of the ethanone side chain is the α-carbon. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the ability of the resulting conjugate base (an enolate) to be resonance-stabilized. libretexts.org

This acidity allows the α-carbon to serve as a nucleophile after deprotonation by a suitable base. libretexts.org

Enolate Formation: Treatment with a base, such as sodium hydroxide (B78521) or lithium diisopropylamide (LDA), generates a nucleophilic enolate intermediate.

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-carbon. youtube.com

Aldol (B89426) Condensation: The enolate can attack the carbonyl group of another molecule (including another molecule of itself or a different aldehyde/ketone) in an aldol addition or condensation reaction, forming a β-hydroxy ketone or an α,β-unsaturated ketone, respectively. libretexts.org

Halogenation: In the presence of acid or base, the α-carbon can be halogenated. libretexts.org

These reactions provide a powerful means to elaborate the structure of the ethanone side chain, enabling the formation of new carbon-carbon bonds and the introduction of further functionality.

Chemical Compound Reference

Redox Chemistry and Associated Transformation Pathways

The redox chemistry of this compound, while not extensively documented in dedicated studies, can be inferred from the behavior of analogous aminopyridine and acetylpyridine derivatives. The pyridine ring, substituted with an electron-donating methylamino group and an electron-withdrawing acetyl group, possesses a unique electronic profile that influences its susceptibility to oxidation and reduction.

The methylamino group at the 6-position significantly increases the electron density of the pyridine ring, making it more susceptible to oxidation compared to unsubstituted pyridine. This enhanced reactivity is a common feature of aminopyridines. Conversely, the acetyl group at the 3-position is an electron-withdrawing group, which can facilitate reduction reactions at the ketone or the pyridine ring.

Potential Oxidation Pathways:

Oxidation of this compound could potentially occur at several sites:

N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is a common reaction for pyridines, often carried out using oxidizing agents like hydrogen peroxide or peroxy acids. The presence of the electron-donating methylamino group would likely facilitate this transformation.

Oxidation of the Methylamino Group: The secondary amine functionality could undergo oxidation to form various products, including hydroxylamines, nitroso, or nitro derivatives, depending on the oxidant and reaction conditions.

Oxidation of the Acetyl Group: While the acetyl group is generally robust, under harsh oxidative conditions, cleavage could occur.

Potential Reduction Pathways:

Reduction of this compound can be anticipated at two primary locations:

Reduction of the Ketone: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, forming 1-[6-(methylamino)-3-pyridinyl]ethanol. This is a standard transformation achievable with a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride.

Reduction of the Pyridine Ring: The pyridine ring can be hydrogenated to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Rh). The specific conditions would determine the extent of reduction.

A summary of potential redox transformations is presented in Table 1.

Transformation Type Potential Reagents Anticipated Product
Pyridine N-OxidationH₂O₂, m-CPBA1-[6-(methylamino)-1-oxido-3-pyridinyl]ethanone
Ketone ReductionNaBH₄, LiAlH₄1-[6-(methylamino)-3-pyridinyl]ethanol
Pyridine Ring HydrogenationH₂/Pd, Pt, or Rh1-[6-(methylamino)-3-piperidyl]ethanone

Table 1: Potential Redox Transformations of this compound

Detailed Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Direct kinetic and spectroscopic studies detailing the reaction mechanisms of this compound are not widely available in peer-reviewed literature. However, by examining studies on analogous systems, a plausible mechanistic framework can be constructed.

Mechanistic Insights from Analogous Systems:

The reduction of the acetyl group, for instance, would proceed via a nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. The kinetics of this reaction would be expected to follow a second-order rate law, dependent on the concentrations of both the ketone and the hydride source.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in monitoring such a reaction. For example, in the IR spectrum, the disappearance of the characteristic C=O stretching frequency (typically around 1680-1700 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the conversion of the ketone to the alcohol. ¹H NMR spectroscopy would show the disappearance of the methyl ketone singlet and the appearance of a new methine proton signal and a hydroxyl proton signal for the alcohol product.

Kinetic studies on the N-oxidation of related aminopyridines often reveal a mechanism involving the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. The rate of this reaction is influenced by the electronic properties of the substituents on the pyridine ring. The electron-donating methylamino group in this compound would be expected to increase the nucleophilicity of the pyridine nitrogen, thereby accelerating the rate of N-oxidation compared to unsubstituted 3-acetylpyridine (B27631).

To provide a hypothetical example, a kinetic study of the N-oxidation could yield data as presented in Table 2.

[this compound] (M) [m-CPBA] (M) Initial Rate (M/s)
0.010.011.5 x 10⁻⁵
0.020.013.0 x 10⁻⁵
0.010.023.0 x 10⁻⁵

Table 2: Hypothetical Kinetic Data for the N-Oxidation of this compound

This hypothetical data suggests a reaction that is first order with respect to both reactants, consistent with a bimolecular mechanism.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, reactivity, and stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 1-[6-(methylamino)-3-pyridinyl]ethanone, a common approach would involve geometry optimization and frequency calculations using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with a basis set like 6-31G(d). Such calculations for related pyridine (B92270) derivatives have been used to determine optimized molecular geometries, bond lengths, and bond angles, providing a foundational understanding of the molecule's three-dimensional structure.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map for this compound would likely show regions of negative potential (typically colored in shades of red and yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, highlighting potential sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich methylamino-pyridine ring system, while the LUMO might be centered on the ethanone (B97240) group and the pyridine ring. The energy difference between the HOMO and LUMO (the energy gap) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the methylamino and ethanone side chains in this compound allows for multiple conformations. Conformational analysis and potential energy surface (PES) mapping would be employed to identify the most stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds (e.g., the C-N bond of the methylamino group and the C-C bond of the ethanone group) and calculating the energy at each step, a PES can be generated. This analysis is crucial for understanding the molecule's preferred shapes and how it might interact with biological targets. For similar molecules, such studies have revealed the most energetically favorable orientations of substituent groups.

Theoretical Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry can predict various spectroscopic properties, which are invaluable for confirming the structure of a synthesized compound.

NMR Spectra: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method with DFT. The predicted chemical shifts for this compound would aid in the assignment of experimental NMR signals.

IR Spectra: The vibrational frequencies and intensities of the molecule can be calculated using DFT. The resulting theoretical Infrared (IR) spectrum would show characteristic peaks for the functional groups present, such as the C=O stretch of the ketone, the N-H stretch of the amine, and various vibrations of the pyridine ring.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and the corresponding Ultraviolet-Visible (UV-Vis) absorption spectra. This would provide insight into the wavelengths of light the molecule absorbs and its electronic properties.

In Silico Studies of Molecular Interactions and Binding Modes

Molecular Docking Simulations with Model Targets (e.g., ABL1-kinase protein, EGFR)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in structure-based drug design for estimating the binding affinity and mode of interaction between a ligand, such as this compound, and a target protein.

ABL1-Kinase Protein: The Abelson murine leukemia (ABL1) viral oncogene homolog 1 is a non-receptor tyrosine kinase that plays a significant role in cell differentiation, proliferation, and migration. nih.gov Dysregulation of ABL1 kinase activity is a hallmark of certain cancers, making it a prime target for inhibitor development. researchgate.net Docking simulations of pyridine and pyrimidine (B1678525) derivatives into the ATP-binding site of ABL1 kinase have been performed to understand the structural requirements for inhibition. researchgate.netmdpi.com While specific docking studies for this compound are not extensively documented in publicly available literature, general principles from related molecules suggest that the pyridine core can form crucial hydrogen bonds with hinge region residues of the kinase, such as Met318. The methylamino and ethanone groups would be expected to occupy adjacent hydrophobic pockets, with the carbonyl oxygen potentially acting as a hydrogen bond acceptor. The predicted binding energy and inhibition constant (Ki) would be key outputs of such a simulation, indicating the potential of the compound as an ABL1 kinase inhibitor.

Parameter Description Typical Value Range for Active Kinase Inhibitors
Binding Energy (kcal/mol)The amount of energy released when a ligand binds to a protein. More negative values indicate stronger binding.-8.0 to -12.0
Inhibition Constant (Ki)A measure of the potency of an inhibitor. Lower values indicate higher potency.Nanomolar (nM) to low micromolar (µM)
Key InteractionsSpecific amino acid residues in the target protein that interact with the ligand.Hydrogen bonds with hinge region, hydrophobic interactions.

EGFR: The Epidermal Growth factor Receptor (EGFR) is another tyrosine kinase that is frequently overexpressed in various cancers, making it a well-established therapeutic target. nih.govmdpi.com Numerous studies have employed molecular docking to identify and optimize EGFR inhibitors, often focusing on quinazoline (B50416) and pyridine derivatives. mdpi.comnih.gov For this compound, a docking simulation into the EGFR kinase domain (e.g., PDB ID: 1M17) would predict its ability to compete with ATP. mdpi.comnih.gov The simulation would likely show the pyridine nitrogen forming a hydrogen bond with the backbone NH of Met793 in the hinge region, a canonical interaction for EGFR inhibitors. The methylamino and ethanone substituents would be evaluated for their fit and interactions within the hydrophobic region and the solvent-exposed area of the binding site. nih.gov

Target Protein PDB ID Key Hinge Residue Potential Interactions with this compound
ABL1-Kinase3CS9, 2HYYMet318Hydrogen bond with pyridine nitrogen; hydrophobic interactions.
EGFR1M17, 5ZWJMet793Hydrogen bond with pyridine nitrogen; interactions with hydrophobic pocket.

Molecular Dynamics Simulations of Compound-System Interactions

An MD simulation of the this compound docked into the active site of ABL1 or EGFR would involve placing the complex in a simulated physiological environment (a box of water molecules and ions). Over a simulation period of nanoseconds to microseconds, the trajectory of the complex is calculated. Key analyses from such a simulation include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of specific hydrogen bonds predicted by docking, confirming their importance for affinity.

These simulations could reveal, for instance, whether water molecules play a role in mediating the interaction between the compound and the target protein, or if the ligand induces a specific conformational change in the protein's activation loop, which is crucial for kinase activity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Theoretical Activity Prediction (e.g., for TLR7 agonists)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are used to predict the activity of new, untested compounds.

Prediction of TLR7 Agonistic Activity: Toll-like receptor 7 (TLR7) is a component of the innate immune system that recognizes single-stranded RNA, and its activation can trigger a potent antiviral and antitumor response. nih.gov Several small molecule agonists of TLR7, often heterocyclic compounds, have been identified.

To build a QSAR model for TLR7 agonists, a dataset of compounds with known TLR7 activation potencies (e.g., EC50 values) is required. nih.govnih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties.

A QSAR model for TLR7 agonists could be developed using machine learning or statistical methods to find a mathematical equation that links these descriptors to the observed activity. nih.gov Once a robust model is established, the molecular descriptors for this compound can be calculated and input into the model to predict its potential as a TLR7 agonist. This prediction can then guide a decision on whether to synthesize and test the compound for this specific biological activity.

Descriptor Type Example Descriptor Relevance to Biological Activity
ElectronicDipole Moment, Partial ChargesGoverns electrostatic and hydrogen bonding interactions.
Steric/TopologicalMolecular Weight, Surface AreaRelates to the size and shape fit of the molecule in the binding pocket.
LipophilicityLogPInfluences membrane permeability and hydrophobic interactions.

By leveraging these computational approaches, researchers can efficiently screen and prioritize this compound for specific biological applications, saving significant time and resources in the early stages of drug discovery and development.

Mechanistic Investigations of Biological Interactions Preclinical and in Vitro Focus

Characterization of Molecular Target Interactions in Cell-Free and In Vitro Systems

While no direct studies on 1-[6-(methylamino)-3-pyridinyl]ethanone were identified, research on other pyridine-containing molecules highlights their capacity to interact with various molecular targets.

Binding Affinity and Specificity Studies with Recombinant Proteins or Cellular Lysates

Derivatives of imidazo[1,2-a]pyridine (B132010), which share a pyridine (B92270) core, have been investigated for their interaction with biological targets. For instance, a radiolabeled imidazo[1,2-a]pyridine derivative, [18F]FEM-IMPY, has been studied for its binding to β-amyloid (Aβ) plaques, which are implicated in Alzheimer's disease. nih.gov This compound was found to compete with other known Aβ plaque binding agents, demonstrating a specific interaction with Aβ-40 aggregates in solution and in homogenates of human brain tissue affected by Alzheimer's. nih.gov

Enzyme Kinetics and Inhibition Mechanism Studies

The pyridine scaffold is a key feature in a number of enzyme inhibitors. For example, various non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes contain this motif. nih.gov The selective inhibition of COX-2 over COX-1 is a critical aspect of the therapeutic action of certain NSAIDs, reducing inflammation and pain with fewer gastrointestinal side effects. nih.gov The structural basis for this selectivity often involves the interaction of the inhibitor with specific amino acid residues within the enzyme's active site. nih.gov For instance, the presence of a valine residue (Val523) in COX-2, as opposed to an isoleucine in COX-1, creates a larger binding pocket that can accommodate the bulkier structures of selective inhibitors. nih.gov

Receptor Activation or Modulation Mechanisms

The pyridine ring is a fundamental component of nicotine (B1678760) and related nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. The tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which possesses a pyridyl group, is known to interact with nAChRs. nih.govnih.gov Specifically, the α7 subtype of the nAChR has been identified as a receptor for NNK. nih.gov The activation of α7 nAChRs can trigger downstream signaling pathways. nih.govnih.gov Furthermore, certain pyridinium (B92312) salts have been investigated for their biological effects, though their mechanisms of action can be diverse and may not always involve direct receptor activation. mdpi.com

Cellular Mechanistic Studies in In Vitro Cell Lines

In vitro studies using various cell lines have been instrumental in elucidating the cellular effects of pyridine-containing compounds.

Modulation of Intracellular Signaling Pathways

The activation of receptors and enzymes by pyridine derivatives can lead to the modulation of intracellular signaling cascades that govern cellular processes like proliferation. For example, NNK has been shown to stimulate cell proliferation in normal human bronchial epithelial cells. nih.gov This effect is mediated through the activation of the nuclear factor kappa B (NF-κB) signaling pathway, leading to an increase in cyclin D1 levels. nih.gov The activation of NF-κB by NNK can involve the phosphorylation of IκBα, a key regulatory step. nih.gov Furthermore, NNK can also activate the AKT and extracellular signal-regulated kinase (ERK) signaling pathways through the α7 nAChR, which can promote the invasiveness of lung cancer cells. nih.gov Other novel methsulfonyl pyridine derivatives have been shown to suppress hepatocellular carcinoma proliferation by blocking the PI3K/AKT/mTOR and MAPK/ERK pathways. researchgate.net

Effects on Gene Expression and Protein Regulation

The modulation of signaling pathways by pyridine-containing compounds ultimately translates into changes in gene expression and protein regulation. NNK treatment has been observed to up-regulate the expression of the cell adhesion molecule contactin-1 in lung cancer cells, an effect that is mediated by the α7 nAChR/ERK signaling pathway. nih.gov This up-regulation of contactin-1 was confirmed at the transcriptional level. nih.gov In the context of cancer, imidazo[1,2-a]pyridine compounds have been shown to induce cell cycle arrest by increasing the levels of p53 and p21 proteins in breast cancer cells. nih.gov The regulation of gene expression is a complex process that can also be influenced by epigenetic modifications, such as the reversible methylation of mRNA (N6-methyladenosine or m6A), which is a dynamic process involving "writer," "eraser," and "reader" proteins that can be influenced by various cellular signals. nih.govnih.gov

Analysis of Subcellular Localization and Cellular Uptake Mechanisms

The specific mechanisms by which this compound enters cells and its subsequent localization within subcellular compartments have not been extensively detailed in publicly available scientific literature. Generally, small molecules can traverse the cell membrane through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. The physicochemical properties of a compound, such as its lipophilicity, size, and charge, play a crucial role in determining the predominant uptake pathway.

For many small molecule drugs, passive diffusion across the lipid bilayer is a primary route of entry. However, more complex mechanisms, such as endocytosis, may also be involved, particularly for larger or more polar molecules. mdpi.combldpharm.com Without specific experimental data for this compound, any discussion of its cellular uptake remains speculative. Further research, potentially utilizing fluorescently labeled analogs of the compound in cell-based imaging studies, would be required to elucidate its precise subcellular distribution and the transporters or pathways involved in its cellular entry.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (Preclinical)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. While specific SAR studies for this compound are not widely published, extensive research on related heterocyclic systems, such as imidazo[1,2-b]pyridazines and imidazo[4,5-c]pyridines, provides valuable insights into the pharmacophoric requirements for various biological targets.

Imidazo[1,2-b]pyridazines:

The imidazo[1,2-b]pyridazine (B131497) scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. google.com This scaffold is a key component of kinase inhibitors, among other therapeutic agents. justia.comnih.gov SAR studies have revealed that the biological activity of this class of compounds is highly dependent on the substitution pattern at various positions of the fused ring system.

Key pharmacophoric features often include:

A hydrogen bond donor/acceptor network: The nitrogen atoms within the imidazopyridazine core can participate in crucial hydrogen bonding interactions with target proteins.

Aromatic/lipophilic pockets: Substituents at the 3- and 6-positions are often aromatic or lipophilic groups that can occupy hydrophobic pockets within the target's binding site. nih.gov

A solvent-exposed region: Modifications at other positions, such as the 2-position, can influence solubility and pharmacokinetic properties.

Interactive Data Table: SAR of Imidazo[1,2-b]pyridazine Analogs

Position of SubstitutionType of SubstituentEffect on Biological ActivityReference
C3Aryl or heteroaryl groupsOften crucial for potency; interacts with specific binding pockets. nih.gov
C6Substituted anilinesCan modulate selectivity and potency against different kinases. google.com
C2Small alkyl groupsCan enhance binding affinity and improve pharmacokinetic properties. nih.gov
C8Hydrogen or small groupsSubstitution at this position is generally less tolerated. google.com

Imidazo[4,5-c]pyridines:

The imidazo[4,5-c]pyridine nucleus is structurally analogous to purines, which has led to its investigation for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. epa.gov Their development has been prominent in areas such as antiviral and anticancer research.

For instance, in the context of PARP inhibitors, the imidazo[4,5-c]pyridine core acts as a scaffold to position key interacting moieties. epa.gov The pharmacophore often involves:

A planar aromatic system: The fused ring system provides a rigid scaffold for the presentation of substituents.

Hydrogen bonding capabilities: The imidazole (B134444) and pyridine nitrogens are key interaction points.

Substituents at the 2- and 4-positions: These positions are frequently modified to achieve desired potency and selectivity. For example, in a series of antiviral compounds, the presence of a benzyl (B1604629) group was important, with larger substituents on this group reducing activity. epa.gov

Interactive Data Table: SAR of Imidazo[4,5-c]pyridine Analogs

Position of SubstitutionType of SubstituentEffect on Biological ActivityReference
C2Phenyl or substituted phenylInfluences potency; fluorine substitution can decrease activity in some antiviral series. epa.gov
N1Alkyl or substituted alkylCan modulate receptor binding and agonist/antagonist activity. sigmaaldrich.com
C4Carbonyl or other functional groupsKey for interaction with specific targets like PARP. epa.gov
Benzyl group substituentsSmall vs. Large groupsLarge substituents were found to reduce antiviral activity. epa.gov

The nature of substituents on a core scaffold can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic properties. This is a general principle in medicinal chemistry and is evident in studies of various pyridine derivatives. chemicalbook.com

For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom significantly increased antibacterial activity. nih.gov Similarly, modifications to a piperazine (B1678402) ring attached to a pyridine core had a remarkable influence on the efficacy of antibacterial agents, suggesting the presence of a large binding pocket that can accommodate different chemical groups. researchgate.net

In another study on thienylpyridyl- and thioether-containing acetamides, the insecticidal activity was highly dependent on the substitution pattern on a benzene (B151609) ring. For instance, a 4-fluoro substituent was more effective than a 3-fluoro substituent, and monosubstituted compounds generally showed better activity than di- or tri-substituted ones. google.com These examples underscore the critical role that substituent effects play in fine-tuning the biological interaction profile of heterocyclic compounds.

Preclinical Pharmacodynamic Studies in Relevant In Vitro or Non-Human Model Systems

Preclinical pharmacodynamic (PD) studies are essential for understanding the biochemical and physiological effects of a drug candidate and its mechanism of action. These studies aim to connect drug exposure (pharmacokinetics) to the biological response.

A key aspect of modern drug development is the use of biomarkers to demonstrate that a drug is interacting with its intended target in a living system. researchgate.net Target engagement biomarkers can be direct, measuring the occupancy of the target by the drug, or indirect, measuring a downstream biological event that is a consequence of target modulation. nih.gov

For a compound like this compound, if its target were a specific kinase, a target engagement biomarker could be a measurement of the phosphorylation of a known substrate of that kinase. A reduction in the phosphorylation of the substrate following administration of the compound would provide evidence of target engagement. nih.gov The development of such biomarkers is crucial for selecting promising drug candidates and for predicting clinical efficacy. researchgate.net

Once target engagement is confirmed, preclinical PD studies assess the compound's effects on relevant biological processes. This can be done in in vitro systems, such as cell cultures, or in non-human models. For example, if this compound were being investigated as an anti-cancer agent, its effects on processes like cell proliferation, apoptosis (programmed cell death), and cell cycle progression would be evaluated in cancer cell lines. chemicalbook.com

In non-human models, the effects on tumor growth in xenograft models (human tumors grown in immunocompromised mice) would be a critical PD endpoint. These studies help to establish a dose-response relationship and provide a rationale for the selection of doses for clinical trials. Without specific preclinical data for this compound, the precise biological processes it may modulate remain to be elucidated through future research.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is fundamental to separating 1-[6-(methylamino)-3-pyridinyl]Ethanone from reaction mixtures, starting materials, byproducts, and degradants, thereby enabling accurate purity assessment and quantitative analysis.

Developing robust chromatographic methods is a critical first step in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing polar aromatic compounds like this compound. Method development typically involves optimizing parameters such as the stationary phase, mobile phase composition, and detector settings. A C18 column is a standard choice for the stationary phase, providing effective separation based on hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a pH modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to ensure sharp peak shapes) and an organic solvent like acetonitrile (B52724) or methanol. UV detection is suitable due to the presence of chromophores in the molecule, with a detection wavelength typically set between 250-270 nm to achieve high sensitivity.

Gas Chromatography (GC): Due to its polarity and potential for hydrogen bonding, this compound can be challenging to analyze directly by GC. Its relatively low volatility may require high inlet and oven temperatures, which could risk thermal degradation. Therefore, derivatization might be necessary to increase volatility and thermal stability. Method development would focus on selecting an appropriate capillary column, often one with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane), and optimizing the temperature program to ensure adequate separation from any impurities.

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, provide an unequivocal confirmation of identity and are essential for trace-level analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of this compound. Following HPLC separation, the compound can be ionized, typically using electrospray ionization (ESI) in positive ion mode, which would yield the protonated molecule [M+H]⁺. This allows for the precise determination of its molecular weight. Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed to induce fragmentation of the parent ion, creating a unique fragmentation pattern that serves as a chemical fingerprint for definitive structural confirmation, even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): When suitable GC conditions are established, GC-MS provides high-resolution separation and sensitive detection. The electron ionization (EI) source in a GC-MS system imparts high energy, leading to extensive and reproducible fragmentation patterns. This data is invaluable for structural elucidation and can be compared against spectral libraries for identity confirmation.

High-Resolution Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of this compound.

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.

¹H-NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals corresponding to the different types of protons. The three protons on the pyridine (B92270) ring would appear as distinct multiplets in the aromatic region, while the methyl protons of the acetyl group and the methylamino group would each appear as sharp singlets in the aliphatic region. The N-H proton would likely appear as a broader signal.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of all carbon atoms. Key signals would include the carbonyl carbon of the ketone group appearing significantly downfield, the distinct signals for the five carbons of the pyridine ring, and the two upfield signals corresponding to the methyl carbons of the acetyl and methylamino groups.

Table 1: Predicted NMR Spectral Data for this compound

¹H-NMR Data ¹³C-NMR Data
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~8.5 (d)Aromatic H (C2-H)~196.0Carbonyl (C=O)
~7.9 (dd)Aromatic H (C4-H)~160.0Pyridine C (C6)
~6.5 (d)Aromatic H (C5-H)~148.0Pyridine C (C2)
~4.5-5.5 (br s)N-H~138.0Pyridine C (C4)
~3.0 (s)N-CH₃~125.0Pyridine C (C3)
~2.5 (s)COCH₃~106.0Pyridine C (C5)
~29.0N-CH₃
~25.0COCH₃
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry is used to determine the exact molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (molar mass: 150.18 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition. In a typical ESI-MS experiment run in positive mode, the compound would be observed as its protonated form [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 151.12. Under EI conditions or during tandem MS (MS/MS) experiments, the molecule undergoes predictable fragmentation.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Neutral Loss
151[M+H]⁺Parent Ion (Protonated)
136[M+H - CH₃]⁺Loss of a methyl radical
108[M+H - C₂H₃O]⁺Loss of the acetyl group
43[CH₃CO]⁺Acetyl cation

IR and UV-Vis spectroscopy provide complementary information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the types of chemical bonds present by measuring their vibration frequencies. The spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups.

Table 3: Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3350 - 3250N-H StretchSecondary Amine
3100 - 3000C-H StretchAromatic (Pyridine)
2980 - 2850C-H StretchAliphatic (Methyl)
1700 - 1670C=O StretchAryl Ketone
1610 - 1570C=C and C=N StretchAromatic Ring (Pyridine)
1350 - 1250C-N StretchAryl Amine

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated system, comprising the substituted pyridine ring and the ketone, is expected to absorb UV light, leading to characteristic absorption maxima (λ_max). These absorptions are typically due to π → π* and n → π* electronic transitions. The exact position and intensity of these bands are sensitive to the solvent used.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insights into its likely solid-state conformation. For instance, the crystal structure of 2-N-methylamino-3-methylpyridine N-oxide, a similar N-substituted aminopyridine derivative, has been determined. nih.gov In this related compound, the pyridine skeleton is nearly flat, a feature that would also be expected for this compound. The crystal structure of 2-N-methylamino-3-methylpyridine N-oxide reveals that it crystallizes in the monoclinic space group P21/n. nih.gov The molecules in the crystal are connected by weak C-H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov A similar packing arrangement could be anticipated for this compound, potentially involving hydrogen bonding with the nitrogen of the methylamino group and the oxygen of the ethanone (B97240) group.

Table 1: Crystallographic Data for the Analogous Compound 2-N-methylamino-3-methylpyridine N-oxide nih.gov

Crystal ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n

Chemical Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for a particular analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process can enhance volatility, improve thermal stability, and introduce a functionality that allows for more sensitive detection. For a compound like this compound, which contains a secondary amine, derivatization is a key strategy for robust and sensitive analysis.

Derivatization for Gas Chromatography (GC)

For GC analysis, the polarity of the methylamino group in this compound can lead to poor peak shape and tailing. Derivatization can mitigate these issues.

Silylation: This is a common derivatization technique for compounds with active hydrogens, such as those found in amines. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. iu.edu This process increases the volatility and thermal stability of the analyte, making it more amenable to GC separation and detection. The use of a catalyst, such as pyridine, can sometimes be required, though it's not always necessary, especially if the functional group to be silylated is a hydroxyl, amino, or carboxyl group. researchgate.net

Acylation: This method involves the introduction of an acyl group. Acetic anhydride (B1165640) can be used to acetylate amines, which can improve their chromatographic properties. semanticscholar.org For instance, in the analysis of amino acids, acetylation with acetic anhydride has been a long-standing practice. nih.gov This approach could be applied to the methylamino group of the target compound.

Derivatization for High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors.

Reaction with Naphthalenesulfonyl Chloride: Secondary amines can be derivatized with reagents like 2-naphthalenesulfonyl chloride (NSCl). nih.gov This reaction introduces a naphthalene (B1677914) group, which is a strong chromophore, allowing for sensitive detection at 254 nm. nih.gov Mass spectrometric data has confirmed that spectinomycin, which contains secondary amine groups, is derivatized with NSCl at these sites. nih.gov

Reaction with Chloroformates: Hexylchloroformate has been used for the in-situ derivatization of arylamines and aminopyridines for LC-MS analysis. researchgate.net This derivatization results in the formation of amide derivatives which have a higher molecular weight and exhibit better chromatographic behavior. researchgate.net

Pre-column Derivatization for Amino Acids: While not directly applicable to the secondary amine in the target compound without modification, the strategies for primary and secondary amino acids are instructive. Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl-chloroformate (FMOC) are used for pre-column derivatization to create highly fluorescent derivatives, allowing for very sensitive detection. researchgate.net

Table 2: Common Derivatization Reagents and Their Applications

Derivatization ReagentTarget Functional GroupAnalytical TechniquePurpose
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amines, HydroxylsGC-MSIncrease volatility and thermal stability iu.edu
Acetic AnhydrideAminesGC-MS, HPLCImprove chromatographic properties semanticscholar.org
2-Naphthalenesulfonyl ChlorideSecondary AminesHPLC-UVIntroduce a chromophore for enhanced detection nih.gov
HexylchloroformateAminesLC-MSImprove chromatographic behavior and increase molecular weight researchgate.net

Role in Chemical Research and Development of Novel Scaffolds

A Versatile Building Block and Intermediate in Complex Chemical Synthesis

The strategic placement of functional groups in 1-[6-(methylamino)-3-pyridinyl]ethanone makes it a highly versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The pyridine (B92270) core is a common feature in many biologically active compounds, and the methylamino and acetyl groups provide reactive handles for a variety of chemical transformations.

While direct public-domain data for the synthesis and reactivity of this compound is limited, its utility can be inferred from the extensive research on closely related analogs. For instance, the structurally similar compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a crucial intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used in the treatment of arthritis. nih.govnih.govmdpi.comgoogle.comresearchgate.net This highlights the importance of the acetylpyridine scaffold in the development of modern pharmaceuticals.

The synthesis of this compound itself can be envisioned through several established synthetic routes. One plausible approach involves the nucleophilic substitution of a halogen at the 6-position of a 3-acetylpyridine (B27631) derivative with methylamine (B109427). For example, the reaction of 1-(6-chloro-3-pyridinyl)ethanone with methylamine would be a direct method to introduce the methylamino group. sigmaaldrich.com Another potential route is the acylation of 6-(methylamino)pyridine. However, the acylation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation. youtube.com

The table below presents a hypothetical, yet chemically reasonable, synthetic approach to this compound, along with representative data for a related, well-documented transformation.

Table 1: Plausible Synthesis of this compound

Reactant 1 Reactant 2 Product Reaction Type Representative Yield (Analogous Reaction) Reference (Analogous Reaction)
1-(6-chloro-3-pyridinyl)ethanone Methylamine This compound Nucleophilic Aromatic Substitution Not specified sigmaaldrich.com
6-(methylamino)pyridine Acetylating Agent This compound Friedel-Crafts Acylation Not applicable youtube.com

Once synthesized, this compound can serve as a versatile building block. The ketone functionality can undergo a wide range of reactions, including reduction to an alcohol, conversion to an oxime, or use in condensation reactions to form larger, more complex structures. The methylamino group can be further functionalized, for example, through acylation or alkylation, to introduce additional diversity into the molecular scaffold.

Application as a Mechanistic Probe or Tool Compound in Biological Research

While there is no direct evidence in the public domain of this compound being used as a mechanistic probe, its structural motifs are present in many biologically active molecules. Substituted pyridines are known to interact with a wide range of biological targets, and the study of simpler, well-defined molecules like this can provide valuable insights into these interactions. nih.govmdpi.comresearchgate.netnih.govekb.eg

For example, various 6-aminopyridine derivatives have been investigated for their neurological effects, acting as potassium channel blockers. google.comchemicalbook.com A molecule like this compound could potentially be used to probe the binding pockets of such channels, with the acetyl group providing a handle for the attachment of fluorescent tags or other reporter groups.

The table below outlines the potential applications of this compound as a tool in biological research, based on the known activities of related structures.

Table 2: Potential Applications as a Biological Research Tool

Research Area Potential Application Rationale (Based on Analogs)
Neuroscience Probe for potassium channel binding 6-aminopyridine derivatives are known potassium channel blockers. google.comchemicalbook.com
Oncology Scaffold for kinase inhibitor development The pyridine core is a common feature in many kinase inhibitors.
Inflammation Intermediate for COX inhibitor synthesis Analogs are key intermediates in the synthesis of COX-2 inhibitors like Etoricoxib. nih.govnih.govmdpi.comgoogle.comresearchgate.net

Contribution to Fundamental Understanding of Pyridine and Carbonyl Chemistry

The study of this compound can contribute to our fundamental understanding of the interplay between the electronic properties of the pyridine ring and the reactivity of the attached functional groups. The electron-donating nature of the methylamino group at the 6-position will influence the reactivity of both the pyridine ring itself and the carbonyl group of the ethanone (B97240) moiety at the 3-position.

Specifically, the methylamino group will increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. This enhanced reactivity could be exploited in various chemical transformations. Conversely, the electronic effect of the substituted pyridine ring on the carbonyl group will influence its reactivity in nucleophilic addition and condensation reactions.

Detailed spectroscopic analysis of this compound would provide valuable data for computational and theoretical studies, helping to refine our models of molecular structure and reactivity. While specific data for this compound is not publicly available, the table below provides representative spectroscopic data for a closely related and well-characterized analog, 3-Acetyl-6-methylpyridine. vivanls.com

Table 3: Representative Spectroscopic Data of a Related Compound (3-Acetyl-6-methylpyridine)

Spectroscopic Technique Key Features
¹H NMR Signals corresponding to the methyl protons of the acetyl and pyridine ring, and the aromatic protons of the pyridine ring.
¹³C NMR Resonances for the carbonyl carbon, the methyl carbons, and the carbons of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the mass of the molecule.
Infrared (IR) Spectroscopy A characteristic C=O stretching frequency for the ketone, and C-N and C-H stretching frequencies for the pyridine ring and methyl groups.

Conceptual Design and Screening of New Molecular Scaffolds based on the this compound Core

The this compound core represents a valuable starting point for the conceptual design and screening of new molecular scaffolds. Its inherent structural features, combined with the potential for diverse functionalization, make it an attractive template for combinatorial chemistry and high-throughput screening campaigns.

By systematically modifying the methylamino and ethanone groups, and by further substitution on the pyridine ring, a vast library of compounds can be generated. For example, the ketone can be converted into a variety of other functional groups, or used as an anchor point for the attachment of larger molecular fragments. The methylamino group can be acylated with a diverse range of carboxylic acids to introduce a wide array of side chains.

The design of such libraries can be guided by computational modeling and structure-activity relationship (SAR) studies of related compounds. ekb.eg The goal is to create a collection of molecules with a high degree of structural diversity, increasing the probability of identifying novel compounds with desirable biological or material properties. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. researchgate.net

The table below outlines a conceptual framework for the design of a combinatorial library based on the this compound core.

Table 4: Conceptual Design of a Combinatorial Library

Modification Site Potential Modifications Desired Outcome
Ethanone Group Reduction, oxidation, condensation with various reagents Introduce new functional groups and steric bulk.
Methylamino Group Acylation, alkylation, arylation Explore the effect of different substituents on activity.
Pyridine Ring Further substitution at available positions Modulate the electronic properties and steric profile of the core scaffold.

Future Research Avenues and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the discovery and development of new molecules. drugpatentwatch.comharvard.eduacs.org For a compound like 1-[6-(methylamino)-3-pyridinyl]Ethanone, AI and machine learning (ML) offer powerful tools to accelerate research and development.

Generative AI for Novel Compound Design: Advanced AI models, such as variational autoencoders and reinforcement learning, can creatively explore chemical space to design novel analogues of this compound. drugpatentwatch.com These models can be trained on vast datasets of known molecules and their properties to generate new structures with optimized characteristics, such as enhanced biological activity or improved physicochemical properties.

Table 1: Applications of AI/ML in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact
Generative Design Creation of novel analogues with desired properties.Discovery of new chemical entities with enhanced efficacy and safety.
Property Prediction In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.Prioritization of candidates for synthesis and experimental testing, reducing costs.
Synthesis Planning Identification of optimal and sustainable synthetic routes.More efficient and environmentally friendly chemical production.
Target Identification Prediction of potential biological targets and mechanisms of action.Acceleration of the early stages of drug discovery.

Exploration of Unconventional Synthetic Routes and Biocatalysis for Sustainable Production

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For a compound like this compound, future research into its synthesis will likely prioritize environmentally benign methods.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a highly selective and sustainable alternative to traditional chemical synthesis. rsc.org Research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of this compound. This approach can lead to milder reaction conditions, reduced waste, and higher purity of the final product.

Sustainable Feedstocks: There is a growing interest in producing valuable N-heterocyclic compounds from renewable biomass-derived carbohydrates. nso-journal.orgnso-journal.org Future research could explore the possibility of synthesizing the pyridine (B92270) core of this compound from such sustainable sources, reducing the reliance on petrochemicals. acsgcipr.org

Flow Chemistry and Process Intensification: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and higher efficiency. The development of a continuous flow synthesis for this compound could enable more sustainable and scalable production.

Novel Catalytic Systems: The development of novel, highly efficient catalysts is crucial for sustainable chemical synthesis. This includes the design of nanocatalysts and the use of earth-abundant metals to replace precious metal catalysts, which are often used in the synthesis of pyridine derivatives. researchgate.netnih.gov

Development and Application of Advanced In Vitro Models for Complex Mechanistic Studies

To understand the potential biological effects and mechanisms of action of this compound, advanced in vitro models that more accurately mimic human physiology are essential.

Organoids: Organoids are three-dimensional cell cultures that self-organize into structures resembling miniature organs. stemcell.commedchemexpress.com These models, derived from human stem cells, can recapitulate the cellular complexity and function of tissues such as the liver, intestine, and brain. stemcell.com Patient-derived tumor organoids, for example, have been shown to predict treatment responses with high accuracy. stemcell.com Organoids could be used to study the efficacy and potential toxicity of this compound in a human-relevant context, providing valuable insights before any potential clinical trials. crownbio.com

Microphysiological Systems (MPS): Also known as "organs-on-a-chip," MPS are microfluidic devices that contain living cells in a continuously perfused microenvironment, simulating the physiological conditions of the human body. nih.govjst.go.jp These systems can be used to model the interactions between different organs and to study the pharmacokinetics and pharmacodynamics of a compound. researchgate.net For instance, a multi-organ MPS could be used to investigate the metabolism of this compound in the liver and its subsequent effects on other tissues.

High-Content Screening: Combining these advanced in vitro models with high-content imaging and analysis techniques allows for the simultaneous measurement of multiple cellular parameters. This can provide a detailed understanding of the cellular responses to this compound, helping to elucidate its mechanism of action and identify potential off-target effects.

Table 2: Advanced In Vitro Models for the Study of this compound

ModelDescriptionApplication
Organoids 3D cell cultures that mimic the structure and function of organs.Efficacy and toxicity testing in a human-relevant context.
Microphysiological Systems (MPS) "Organs-on-a-chip" that simulate human physiological conditions.Pharmacokinetic and pharmacodynamic studies, investigation of multi-organ effects.
3D Bioprinting The creation of tissue-like structures with precise cell placement.Development of complex disease models for drug screening.

Emerging Applications in Non-Clinical Areas

The unique electronic and structural properties of the pyridine ring suggest that this compound and its derivatives could have applications beyond the clinical realm. nbinno.comnih.gov

Materials Science: Pyridine-containing compounds are utilized in the development of a variety of advanced materials. nbinno.comnih.gov The ability of the pyridine nitrogen to coordinate with metal ions makes these compounds interesting for the creation of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and electronics. nih.gov The specific substitutions on the pyridine ring of this compound could be tailored to tune the electronic and optical properties of such materials.

Chemical Sensing: Pyridine derivatives have been investigated as chemosensors for the detection of various analytes, including metal ions and small organic molecules. researchgate.netnih.govmdpi.com The functional groups on this compound could be modified to create selective and sensitive fluorescent or colorimetric sensors. For example, such sensors could be developed for environmental monitoring or industrial process control. Pyridine-based fluorescent probes have been developed for detecting benzene (B151609) and gasoline adulteration. mdpi.com

Table 3: Potential Non-Clinical Applications of this compound Derivatives

Application AreaPotential UseRationale
Materials Science Building blocks for functional polymers and metal-organic frameworks (MOFs).The pyridine ring's coordinating ability and tunable electronic properties.
Chemical Sensing Development of fluorescent or colorimetric sensors.High affinity of pyridine derivatives for various ions and neutral species.
Agrochemicals Precursor for herbicides and insecticides.The pyridine ring is a common scaffold in many commercial agrochemicals.
High-Energy Materials Investigation as components of high-energy-density materials.Polynitro-bridged pyridine derivatives have been studied for this purpose. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-[6-(methylamino)-3-pyridinyl]Ethanone, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the methylamino group at the 6-position of 3-acetylpyridine derivatives via alkylation or Buchwald-Hartwig amination. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (δ ~2.5 ppm for acetyl group, pyridine ring protons at δ 7.5–8.5 ppm). Compare retention times and spectral data with PubChem entries for analogous pyridinyl ethanones .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm acetyl (δ ~2.5 ppm, singlet) and pyridine/methylamino substituents (δ 3.0–3.5 ppm for -NHCH₃).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 164.2 (C₈H₁₀N₂O⁺).
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O at ~1700 cm⁻¹) and NH (broad peak ~3300 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if crystalline). Cross-reference with databases like PubChem for validation .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer : Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Poor aqueous solubility (use sonication or co-solvents for in vitro assays). Stability: Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmosphere (argon) to prevent oxidation of the methylamino group. Monitor decomposition via TLC or HPLC over 48 hours .

Advanced Research Questions

Q. How does the methylamino substituent at the 6-position influence biological activity compared to halogen or alkoxy analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies show the methylamino group enhances hydrogen bonding with biological targets (e.g., kinases). Compare IC₅₀ values of methylamino vs. chloro ( : IC₅₀ = 12 µM) or bromo ( : IC₅₀ = 8 µM) analogs in enzyme inhibition assays. Use molecular dynamics simulations to map binding interactions .

Q. What strategies mitigate off-target effects in cellular assays involving this compound?

  • Methodological Answer :
  • Selective Inhibitors : Co-treat with isoform-specific inhibitors (e.g., kinase inhibitors) to isolate target pathways.
  • CRISPR Knockout : Validate target specificity using gene-edited cell lines.
  • Dose-Response Curves : Ensure activity is concentration-dependent (EC₅₀ <10 µM). Reference impurity control methods from USP guidelines () .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Replicate Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration).
  • Orthogonal Validation : Confirm results via Western blot (protein expression) and qPCR (gene expression).
  • Meta-Analysis : Compare datasets from PubChem BioAssay () and resolve outliers statistically .

Q. What in silico methods predict the binding affinity and metabolic pathways of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6).
  • QSAR Models : Train models on pyridine derivatives (e.g., ’s pesticide analogs) to predict logP and clearance rates.
  • ADMET Prediction : Tools like SwissADME estimate hepatotoxicity and blood-brain barrier permeability .

Q. How can derivatives of this compound be rationally designed to improve pharmacokinetics?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute acetyl with trifluoroacetyl (: improves metabolic stability).
  • Prodrug Strategies : Introduce ester groups (e.g., tert-butyl in ) for enhanced bioavailability.
  • Metabolic Shielding : Fluorinate the pyridine ring (: reduces CYP-mediated oxidation). Validate derivatives via in vitro microsomal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.